molecular formula C25H23NO4 B8059245 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid

Cat. No.: B8059245
M. Wt: 401.5 g/mol
InChI Key: JJELJPVKEUHQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale peptide synthesizers that automate the addition of protective groups and the coupling reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl group can be used to introduce specific functional groups into the peptide chain, allowing for the study of structure-activity relationships .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is unique due to the presence of both the Fmoc and benzyl groups.

Properties

IUPAC Name

3-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-15-26(16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJELJPVKEUHQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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